bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC8910166
InChI: InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)/b5-3-,6-4+
SMILES: C1CC=CCCC2C(C2C(=O)O)CCC=C1
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid

CAS No.:

Cat. No.: VC8910166

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid -

Specification

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name (4Z,8E)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Standard InChI InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)/b5-3-,6-4+
Standard InChI Key IOZRVTUKBUOZNP-CIIODKQPSA-N
Isomeric SMILES C\1C/C=C\CCC2C(C2C(=O)O)CC/C=C1
SMILES C1CC=CCCC2C(C2C(=O)O)CCC=C1
Canonical SMILES C1CC=CCCC2C(C2C(=O)O)CCC=C1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s defining feature is its bicyclo[10.1.0]trideca-4,8-diene skeleton, which consists of two fused rings: a 10-membered ring and a 3-membered ring connected at specific positions. The strain introduced by the smaller ring influences both the compound’s reactivity and stability. The carboxylic acid group at position 13 enhances polarity, enabling hydrogen bonding and interactions with biological or synthetic targets .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC14H20O2\text{C}_{14}\text{H}_{20}\text{O}_2
Molecular Weight220.31 g/mol
CAS Registry Number329912-79-0
Storage Conditions2–7°C (refrigerated)
Hazard ClassificationWarning (Achtung)

The strained bicyclic system and electron-rich double bonds (at positions 4 and 8) create unique electronic environments, making the compound amenable to cycloaddition and functionalization reactions .

Synthesis and Industrial Production

Industrial Manufacturing Challenges

Industrial production faces hurdles in optimizing yield and purity due to the compound’s sensitivity to temperature and pH. Large-scale purification likely involves chromatographic techniques or recrystallization, though specific methodologies remain proprietary .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The carboxylic acid group undergoes typical reactions such as esterification and amidation. For example, treatment with thionyl chloride (SOCl2\text{SOCl}_2) converts the acid to an acyl chloride, which can react with amines to form amides. The double bonds in the bicyclic system are susceptible to hydrogenation; using H2\text{H}_2 and a palladium catalyst would yield a saturated analog .

Derivatization Case Study: Amide Formation

A notable derivative, bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid (3-nitrophenyl)-amide (PubChem CID: 5362804), demonstrates the compound’s utility in generating bioactive molecules. This derivative, with a molecular weight of 340.4 g/mol, highlights the parent acid’s role as a scaffold for designing enzyme inhibitors or receptor ligands .

Table 2: Representative Derivatives and Applications

DerivativeMolecular FormulaPotential Application
(3-Nitrophenyl)-amideC20H23N3O3\text{C}_{20}\text{H}_{23}\text{N}_3\text{O}_3Enzyme inhibition studies
Methyl esterC15H22O2\text{C}_{15}\text{H}_{22}\text{O}_2Polymer precursors

Applications and Research Directions

Pharmaceutical Intermediates

The carboxylic acid group and strained ring system make this compound a candidate for developing protease inhibitors or anti-inflammatory agents. Molecular docking studies could explore its affinity for targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).

Material Science

The rigidity of the bicyclic framework suggests potential in synthesizing thermally stable polymers or ligands for metal-organic frameworks (MOFs). Research into copolymerization with ethylene or styrene derivatives could yield materials with novel mechanical properties.

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